

An In-depth Technical Guide to Gamma-oxo-3-pyridinebutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxo-4-(pyridin-3-yl)butanoic acid

Cat. No.: B018882

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Introduction

Gamma-oxo-3-pyridinebutanoic acid, also known as 4-oxo-4-(3-pyridyl)butanoic acid or 3-succinoylpyridine, is a pyridine derivative of significant interest in the fields of biochemistry, toxicology, and pharmacology. Primarily recognized as a metabolite of nicotine, its presence in biological fluids serves as a biomarker for tobacco exposure. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological context. While its direct pharmacological activities are not extensively studied, this document will also explore the known biological effects of structurally related compounds to highlight potential areas for future research.

Chemical Structure and Properties

Gamma-oxo-3-pyridinebutanoic acid is a hybrid molecule incorporating a pyridine ring and a butanoic acid chain with a ketone functional group at the gamma position.

Chemical Structure:

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃	PubChem
Molecular Weight	179.17 g/mol	PubChem
IUPAC Name	4-oxo-4-(pyridin-3-yl)butanoic acid	PubChem
Common Synonyms	gamma-oxo-3-pyridinebutanoic acid, 4-oxo-4-(3-pyridyl)butyric acid, 3-succinoylpyridine, OPBA	PubChem
CAS Number	4192-31-8	PubChem
Appearance	Solid	PubChem
pKa (predicted)	4.15 ± 0.10	PubChem
LogP (predicted)	0.2	PubChem

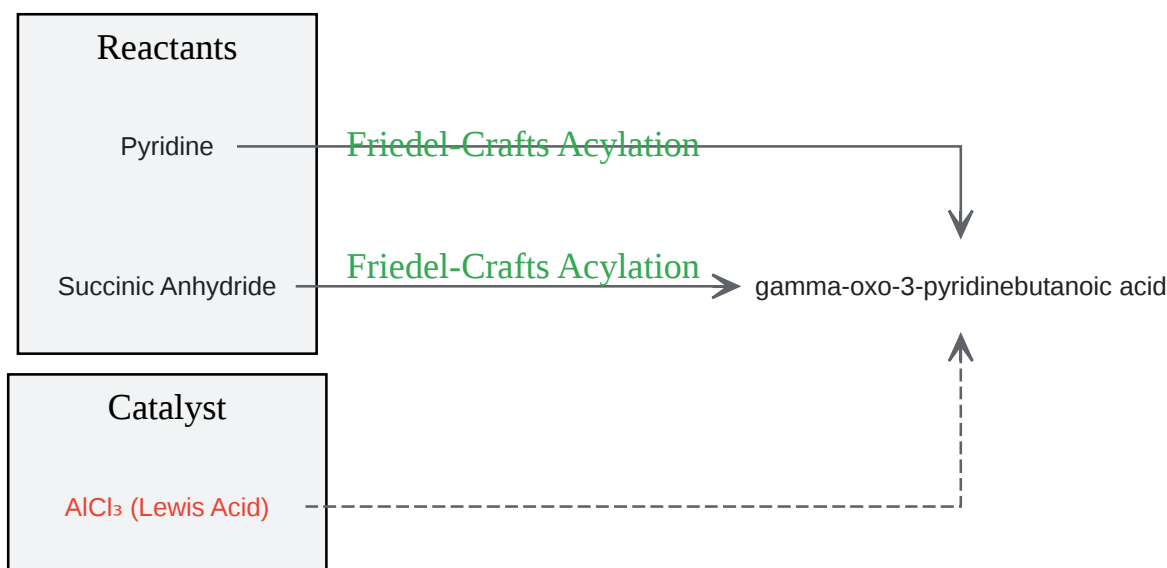
Synthesis and Production

The synthesis of gamma-oxo-3-pyridinebutanoic acid can be approached through chemical and biotechnological methods.

Chemical Synthesis (Proposed)

A specific, detailed protocol for the chemical synthesis of gamma-oxo-3-pyridinebutanoic acid is not readily available in the peer-reviewed literature. However, based on the principles of organic chemistry, a plausible route involves the Friedel-Crafts acylation of pyridine with succinic anhydride. It is important to note that the Friedel-Crafts acylation of pyridine is notoriously challenging due to the deactivation of the pyridine ring by the Lewis acid catalyst complexing with the nitrogen lone pair.

Proposed Reaction Scheme:



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Caption: Proposed Friedel-Crafts acylation for synthesis.

General Experimental Considerations (based on analogous reactions):

- **Reaction Conditions:** The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent.
- **Challenges:** The low reactivity of the pyridine ring and the potential for side reactions, such as N-acylation, are significant hurdles to overcome. Specialized techniques, such as performing the reaction at high temperatures or using modified catalysts, might be necessary.

Biotechnological Production

A more recently developed and sustainable approach involves the use of genetically engineered microorganisms.

Experimental Protocol: Biosynthesis using *Pseudomonas putida*

This protocol is based on the work of Wang et al. (2015), who engineered a strain of *Pseudomonas putida* for the production of 3-succinoyl-pyridine (gamma-oxo-3-pyridinebutanoic

acid) from nicotine.

1. Microorganism: Genetically engineered *Pseudomonas putida* S16dspm, with a blocked nicotine degradation pathway at the stage of 3-succinoyl-pyridine.

2. Culture Medium:

- Luria-Bertani (LB) medium for initial cell growth.
- Biotransformation medium: A minimal salt medium containing a nitrogen source and essential minerals.

3. Procedure:

- Cell Culture: Inoculate the engineered *P. putida* strain in LB medium and incubate at 30°C with shaking until the late logarithmic growth phase.
- Cell Harvest: Centrifuge the culture to harvest the bacterial cells.
- Biotransformation: Resuspend the cells in the biotransformation medium containing nicotine (from either pure solution or tobacco waste extract) as the substrate.
- Incubation: Incubate the reaction mixture at 30°C with shaking.
- Product Isolation: After the reaction, centrifuge the mixture to remove the cells. The supernatant, containing the product, can be purified by methods such as crystallization.

Table 2: Biotechnological Production of 3-Succinoyl-pyridine

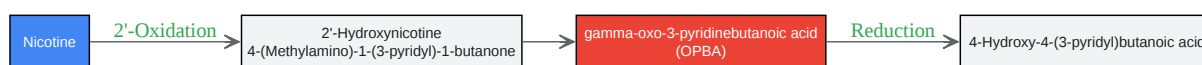
Parameter	Value	Source
Microorganism	<i>Pseudomonas putida</i> S16dspm	[1]
Substrate	Nicotine	[1]
Product Concentration (Fed-batch)	9.8 g/L (from nicotine solution)	[1]
Product Concentration (Fed-batch)	8.9 g/L (from tobacco waste)	[1]
Isolation Yield (Batch)	54.2%	[1]

Biological Context: A Nicotine Metabolite

Gamma-oxo-3-pyridinebutanoic acid is a significant metabolite of nicotine in humans. Its formation is a result of the 2'-oxidation pathway of nicotine metabolism.

Nicotine Metabolism Pathway

The metabolism of nicotine is complex, with the primary pathway being the C-oxidation to cotinine, catalyzed mainly by the cytochrome P450 enzyme CYP2A6. The 2'-oxidation pathway, leading to the formation of gamma-oxo-3-pyridinebutanoic acid, is a secondary but substantial route.



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Caption: Nicotine metabolism to OPBA and its reduction.

This metabolic pathway is significant as it accounts for a portion of the administered nicotine dose in smokers. The resulting gamma-oxo-3-pyridinebutanoic acid can be further metabolized, primarily through reduction of the ketone group, to form 4-hydroxy-4-(3-pyridyl)butanoic acid.

Analytical Methodology

The quantification of gamma-oxo-3-pyridinebutanoic acid in biological matrices is crucial for pharmacokinetic and toxicological studies. A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for its detection in human urine.

Experimental Protocol: Quantification in Human Urine by LC-APCI-MS/MS

This protocol is adapted from the study by Hecht et al. (1999).

1. Sample Preparation:

- An internal standard (e.g., a deuterated analog) is added to a urine sample.
- The sample is subjected to solid-phase extraction (SPE) to isolate the analyte.

- The eluate is then derivatized to improve chromatographic separation and detection sensitivity.

2. Chromatographic Separation:

- Technique: High-performance liquid chromatography (HPLC).
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient of aqueous and organic solvents.

3. Detection:

- Technique: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source.
- Mode: Selected reaction monitoring (SRM) for high selectivity and sensitivity.

Table 3: Urinary Levels of gamma-oxo-3-pyridinebutanoic acid in Smokers

Population	Mean Concentration (ng/mL)	Standard Deviation (ng/mL)	n	Source
Smokers (ad lib smoking)	228	129	8	[2]
Smokers (nicotine patch)	97.5	80.6	8	[2]

Biological Activities and Signaling Pathways (Exploratory)

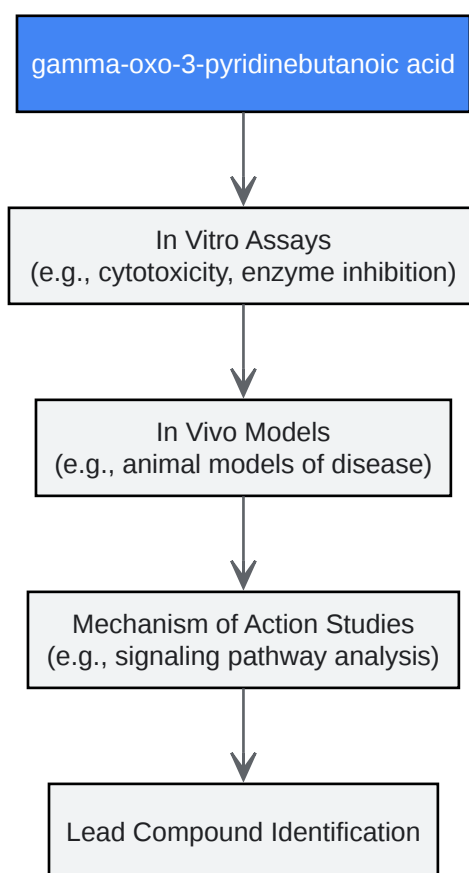
Direct studies on the pharmacological effects and signaling pathways of gamma-oxo-3-pyridinebutanoic acid are limited. However, research on structurally similar compounds can provide insights into its potential biological activities.

Derivatives of the related compound, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have been shown to possess a range of biological activities, including:

- **Anticancer Activity:** Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.
- **Anti-inflammatory and Analgesic Effects:** Certain derivatives have shown efficacy in animal models of inflammation and pain.
- **Antimicrobial Properties:** Activity against various pathogenic microorganisms has been observed.

Given these findings, it is plausible that gamma-oxo-3-pyridinebutanoic acid could exhibit similar biological effects. Further research is warranted to investigate its potential as a bioactive molecule.

Workflow for Investigating Biological Activity:



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Caption: A potential workflow for biological activity screening.

Conclusion

Gamma-oxo-3-pyridinebutanoic acid is a key metabolite of nicotine, and its detection serves as a reliable biomarker of tobacco exposure. While its own pharmacological profile is largely unexplored, its chemical structure suggests potential for a range of biological activities, as seen in closely related compounds. The development of a sustainable biotechnological production method opens avenues for obtaining larger quantities of this compound for further investigation. Future research should focus on elucidating its direct biological effects and understanding its role, if any, in the pathophysiology of smoking-related diseases. This will provide a more complete picture of the metabolic fate of nicotine and may uncover novel therapeutic opportunities.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Gamma-oxo-3-pyridinebutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018882#gamma-oxo-3-pyridinebutanoic-acid-chemical-structure]

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